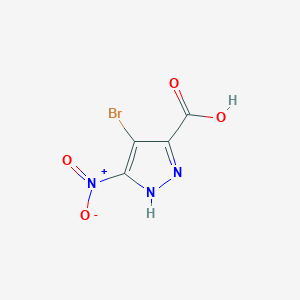
2-(苄基氨基)-6-甲基嘧啶-4-醇
描述
2-(Benzylamino)-6-methylpyrimidin-4-ol is an organic compound characterized by a pyrimidine ring substituted with a benzylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position
科学研究应用
2-(Benzylamino)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
The primary target of 2-(Benzylamino)-6-methylpyrimidin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome separation during cell division .
Mode of Action
2-(Benzylamino)-6-methylpyrimidin-4-ol interacts with tubulin, disrupting its polymerization . This disruption affects the formation and stability of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which is a part of the larger cellular cytoskeleton network. This network is involved in numerous biochemical pathways, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, 2-(Benzylamino)-6-methylpyrimidin-4-ol can potentially affect these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis .
Pharmacokinetics
Its metabolism could involve various enzymes, potentially including cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of 2-(Benzylamino)-6-methylpyrimidin-4-ol’s action primarily stem from its disruption of tubulin polymerization. This disruption can lead to the destabilization of microtubules, affecting various cellular processes and potentially leading to cell cycle arrest or apoptosis .
Action Environment
The action, efficacy, and stability of 2-(Benzylamino)-6-methylpyrimidin-4-ol can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. For example, the presence of certain cytochrome P450 enzymes could affect the metabolism of the compound, influencing its efficacy and potential side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyrimidine and benzylamine.
Nucleophilic Substitution: The 2-chloro-6-methylpyrimidine undergoes nucleophilic substitution with benzylamine to form 2-(benzylamino)-6-methylpyrimidine.
Hydroxylation: The intermediate is then subjected to hydroxylation at the 4-position, often using reagents like sodium hydroxide or other suitable bases under controlled conditions to yield the final product, 2-(Benzylamino)-6-methylpyrimidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of 2-(Benzylamino)-6-methylpyrimidin-4-ol would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(Benzylamino)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylamino group.
Substitution: The benzylamino group can participate in substitution reactions, potentially forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be introduced under appropriate conditions, often using catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-(benzylamino)-6-methylpyrimidin-4-one, while reduction could produce 2-(benzylamino)-6-methylpyrimidin-4-amine.
相似化合物的比较
Similar Compounds
2-(Benzylamino)-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the 4-position.
2-(Benzylamino)-6-chloropyrimidine: Similar structure but with a chlorine atom at the 6-position instead of a methyl group.
2-(Phenylamino)-6-methylpyrimidin-4-ol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzylamino)-6-methylpyrimidin
属性
IUPAC Name |
2-(benzylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLPJLMECZUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223442 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88637-00-7 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)






![1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene](/img/structure/B1384057.png)


![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)



